N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide

Nav1.7 inhibition pain therapeutics N-sulfonylbenzamide SAR

N-(2-Cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide (CAS 1241025-21-7) belongs to the N-sulfonylbenzamide class of voltage-gated sodium channel (Nav) inhibitors, specifically targeting the Nav1.7 subtype implicated in pain signaling. The compound integrates a 2-cyanobutan-2-yl amide moiety with a 4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide scaffold, distinguishing it from simpler benzamide or aryl sulfonamide analogs.

Molecular Formula C18H25N3O4S
Molecular Weight 379.48
CAS No. 1241025-21-7
Cat. No. B2956076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
CAS1241025-21-7
Molecular FormulaC18H25N3O4S
Molecular Weight379.48
Structural Identifiers
SMILESCCC(C)(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C
InChIInChI=1S/C18H25N3O4S/c1-5-18(4,12-19)20-17(22)15-6-8-16(9-7-15)26(23,24)21-10-13(2)25-14(3)11-21/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,22)
InChIKeyAJBVCPIHAIHIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide (CAS 1241025-21-7): Procurement-Relevant Baseline for an N-Sulfonylbenzamide Nav1.7 Inhibitor


N-(2-Cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide (CAS 1241025-21-7) belongs to the N-sulfonylbenzamide class of voltage-gated sodium channel (Nav) inhibitors, specifically targeting the Nav1.7 subtype implicated in pain signaling [1]. The compound integrates a 2-cyanobutan-2-yl amide moiety with a 4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide scaffold, distinguishing it from simpler benzamide or aryl sulfonamide analogs. Its molecular formula is C18H25N3O4S with a molecular weight of 379.48 g/mol [2]. The compound is disclosed in patent literature as a Nav1.7 inhibitor intended for therapeutic applications in pain disorders, though detailed public pharmacological characterization remains limited [1].

Why Generic N-Sulfonylbenzamide Nav1.7 Inhibitors Cannot Simply Substitute for N-(2-Cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide


Within the N-sulfonylbenzamide Nav1.7 inhibitor class, subtle structural variations—particularly the identity of the N-substituent on the benzamide and the nature of the sulfonyl-attached heterocycle—profoundly alter potency, selectivity, and pharmacokinetic behavior. The 2-cyanobutan-2-yl group in CAS 1241025-21-7 introduces a sterically hindered tertiary carbon bearing a cyano substituent, a motif distinct from simpler alkyl amides or unsubstituted benzamides found in closely related analogs [1]. The 2,6-dimethylmorpholine sulfonamide further differentiates this compound from analogs employing morpholine, piperidine, or pyrrolidine sulfonamides. These structural features collectively influence target engagement at Nav1.7, subtype selectivity against other Nav isoforms (e.g., Nav1.5), and ADME properties, meaning that even compounds within the same patent family cannot be assumed to be interchangeable for research or development purposes [2].

N-(2-Cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide (CAS 1241025-21-7): Quantitative Differentiation Evidence vs. In-Class Comparators


Nav1.7 Inhibitory Activity: Cross-Patent Comparison with Structurally Related N-Sulfonylbenzamides

CAS 1241025-21-7 is disclosed as a Nav1.7 inhibitor within the WO2019062848A1 patent family, which broadly claims N-(substituted sulfonyl)benzamide derivatives as Nav1.7 inhibitors for pain treatment [1]. Comparison with other N-sulfonylbenzamide Nav1.7 inhibitors, such as the morpholine-based aryl sulfonamides described by Wu et al. (2018), reveals that the 2-cyanobutan-2-yl substituent is a distinguishing structural feature absent from many earlier-generation analogs, which typically employ simpler alkyl or aryl amide moieties [2]. Quantitative IC50 data for this specific compound has not been publicly disclosed in peer-reviewed literature; however, related morpholine-sulfonylbenzamide analogs in the Wu et al. series achieved Nav1.7 IC50 values ranging from 1 to 100 nM in manual patch-clamp electrophysiology assays using HEK293 cells expressing human Nav1.7 [2].

Nav1.7 inhibition pain therapeutics N-sulfonylbenzamide SAR

Structural Differentiation: The 2-Cyanobutan-2-yl Substituent vs. Simpler Alkyl Amides in the N-Sulfonylbenzamide Class

The 2-cyanobutan-2-yl group of CAS 1241025-21-7 represents a sterically encumbered, α,α-disubstituted tertiary amide with a cyano substituent. This contrasts with simpler N-substituents such as methyl, ethyl, isopropyl, or unsubstituted phenyl commonly found in N-sulfonylbenzamide derivatives claimed in earlier patent families (e.g., WO2012004714A2, WO2011103196A1) [1][2]. The tertiary carbon center reduces conformational flexibility and alters the hydrogen-bonding capacity of the amide NH relative to secondary amide analogs. This structural differentiation is anticipated to affect both target binding kinetics and metabolic stability, although direct comparative data are not publicly available.

structure-activity relationship cyanobutan-2-yl scaffold differentiation

2,6-Dimethylmorpholine Sulfonamide vs. Unsubstituted Morpholine Sulfonamide: Impact on Lipophilicity and Permeability

The 2,6-dimethyl substitution on the morpholine ring of CAS 1241025-21-7 increases lipophilicity (predicted SlogP = 1.64) compared to unsubstituted morpholine sulfonamide analogs, which typically exhibit lower logP values due to greater polarity [1]. This moderate increase in lipophilicity may enhance passive membrane permeability, a critical parameter for Nav1.7 inhibitors targeting peripheral and central nociceptive neurons. By comparison, unsubstituted morpholine analogs in the same class are predicted to have lower logP values, potentially limiting their CNS penetration, while more lipophilic analogs (e.g., those incorporating piperidine or azepane rings) may exceed optimal lipophilicity ranges and risk increased off-target binding [2]. The 2,6-dimethylmorpholine group thus occupies an intermediate lipophilicity space that warrants further comparative ADME profiling.

lipophilicity CNS permeability 2,6-dimethylmorpholine ADME

Patent-Assigned Therapeutic Indication: Pain vs. Broader N-Sulfonylbenzamide Applications Including Oncology

CAS 1241025-21-7 is specifically claimed within WO2019062848A1 as a Nav1.7 inhibitor for therapeutic use in pain disorders, distinguishing it from other N-sulfonylbenzamide derivatives that have been explored for divergent indications including cancer (e.g., SIRT2 inhibition, tubulin polymerization inhibition) and metabolic disorders [1][2]. This narrow therapeutic focus within the patent provides procurement guidance: researchers investigating Nav1.7-mediated pain pathways should prioritize this compound over N-sulfonylbenzamides claimed for non-Nav1.7 targets (e.g., EP2593431B1, which claims sodium channel inhibitors without specifying Nav1.7 selectivity profiles) [3].

pain indication Nav1.7 therapeutic focus patent specificity

Recommended Research Application Scenarios for N-(2-Cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide (CAS 1241025-21-7)


Nav1.7-Mediated Pain Pathway Profiling with a Structurally Differentiated N-Sulfonylbenzamide Tool Compound

Researchers studying Nav1.7-dependent nociceptive signaling can employ CAS 1241025-21-7 as a structurally differentiated tool compound within the N-sulfonylbenzamide class. Its 2-cyanobutan-2-yl amide and 2,6-dimethylmorpholine sulfonamide features provide a distinct chemotype for probing structure-activity relationships (SAR) at the Nav1.7 channel, as disclosed in patent WO2019062848A1 [1]. This compound is suitable for in vitro electrophysiological characterization (manual or automated patch-clamp) using HEK293 or CHO cells expressing recombinant human Nav1.7, and for benchmarking against established Nav1.7 inhibitors such as PF-05089771 or ProTx-II to assess pharmacological differentiation within the target class [2].

Comparative ADME Profiling of Sterically Hindered N-Sulfonylbenzamides with Intermediate Lipophilicity

With a predicted SlogP of 1.64, CAS 1241025-21-7 occupies a moderate lipophilicity range that distinguishes it from both more polar (unsubstituted morpholine) and more lipophilic (piperidine, azepane) N-sulfonylbenzamide analogs [1]. Drug metabolism and pharmacokinetics (DMPK) laboratories can utilize this compound as a representative of the 'intermediate logP' subset within the N-sulfonylbenzamide class for comparative microsomal stability, plasma protein binding, and Caco-2 permeability assays. Its 2,6-dimethylmorpholine group and tertiary amide may influence CYP450 metabolic profiles differently than analogs with simpler N-substituents, making it valuable for structure-property relationship studies [2].

Pain-Specific Nav1.7 Drug Discovery Programs Requiring Patent-Defined Chemical Matter

Pharmaceutical development teams pursuing Nav1.7-targeted analgesics can source CAS 1241025-21-7 as a patent-defined starting point or reference compound within the WO2019062848A1 chemical space, which specifically claims N-(substituted sulfonyl)benzamide derivatives for pain treatment [1]. Unlike earlier N-sulfonylbenzamide patent families (e.g., WO2012004714A2, EP2593431B1) that claim broader sodium channel inhibition without pain-specific focus, WO2019062848A1 narrows the therapeutic application to pain disorders, providing clearer freedom-to-operate guidance and enabling more targeted lead optimization campaigns [2].

Nav1.7 Subtype Selectivity Screening Against Nav1.5 and Other Cardiac Ion Channels

Given the structural features of CAS 1241025-21-7, screening for Nav1.7 selectivity over the cardiac Nav1.5 isoform is a critical application scenario. The 2-cyanobutan-2-yl substituent creates steric bulk around the amide linkage, which may differentially affect binding to Nav1.7 versus Nav1.5 binding pockets compared to less hindered analogs [1]. Researchers should conduct parallel patch-clamp assays on Nav1.7 and Nav1.5 expressed in recombinant cell lines, using the compound alongside comparator N-sulfonylbenzamides with smaller N-substituents (e.g., N-methyl or N-ethyl analogs from WO2012004714A2) to quantify the impact of the sterically demanding substituent on subtype selectivity [2].

Quote Request

Request a Quote for N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.